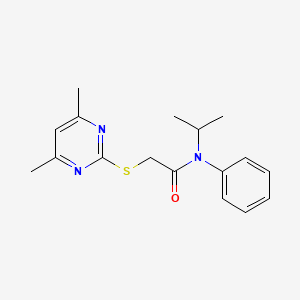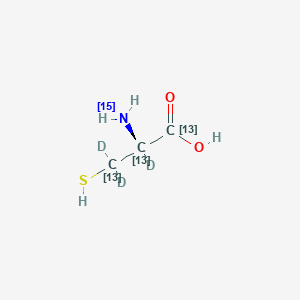
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid is a complex organic compound that features isotopic labeling with nitrogen-15, deuterium, and carbon-13. This compound is of interest in various scientific fields due to its unique isotopic composition, which makes it useful for tracing and studying biochemical pathways and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid typically involves multiple steps, including the incorporation of isotopically labeled precursors. One common approach is to start with a suitably protected amino acid derivative, followed by the introduction of the isotopic labels through specific chemical reactions. For example, the nitrogen-15 label can be introduced via amination reactions using nitrogen-15 labeled ammonia or amines. Deuterium labeling can be achieved through hydrogen-deuterium exchange reactions, while carbon-13 labeling can be incorporated using carbon-13 labeled carbon sources.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and isotopically labeled reagents. The process typically includes purification steps such as chromatography to ensure the final product’s isotopic purity and chemical integrity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Substituted amines or amides.
Aplicaciones Científicas De Investigación
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid is used in various scientific research applications, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic labeling experiments to study protein synthesis and degradation.
Medicine: In drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: In the production of labeled compounds for use in environmental and agricultural studies.
Mecanismo De Acción
The mechanism of action of (2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid depends on its specific application. In biochemical studies, the isotopic labels allow researchers to trace the compound’s incorporation into metabolic pathways and identify its molecular targets. The labeled atoms can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing insights into the compound’s interactions and transformations within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-azanyl-2,3,3-trideuterio-3-sulfanylpropanoic acid: Lacks the nitrogen-15 and carbon-13 labels.
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanylpropanoic acid: Lacks the carbon-13 labels.
(2R)-2-azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid: Lacks the nitrogen-15 label.
Uniqueness
The unique combination of nitrogen-15, deuterium, and carbon-13 labels in (2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid makes it particularly valuable for multi-dimensional tracing studies. This allows for a more comprehensive analysis of complex biochemical processes compared to compounds with fewer isotopic labels.
Propiedades
Fórmula molecular |
C3H7NO2S |
|---|---|
Peso molecular |
128.15 g/mol |
Nombre IUPAC |
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1 |
Clave InChI |
XUJNEKJLAYXESH-UXVMDEDXSA-N |
SMILES isomérico |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])S)[15NH2] |
SMILES canónico |
C(C(C(=O)O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


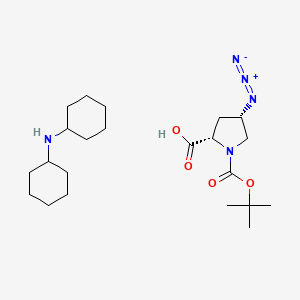

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)

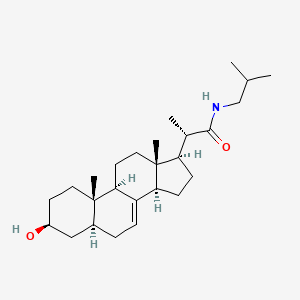

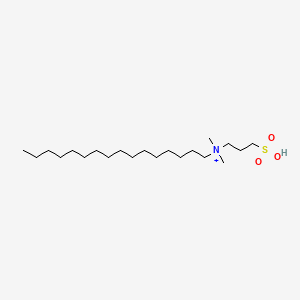
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
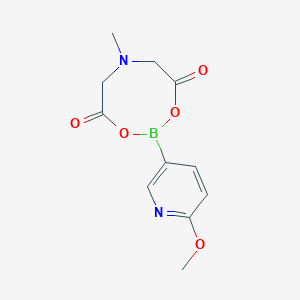

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)
